N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorophenylhydrazine with carbon disulfide and an appropriate amine to form the thiadiazole ring. This intermediate is then coupled with 3,4,5-trimethoxybenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another thiadiazole derivative with similar structural features but different substituents.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Uniqueness
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide is unique due to its specific combination of a fluorophenyl group and a trimethoxybenzamide moiety
Properties
Molecular Formula |
C18H16FN3O4S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H16FN3O4S/c1-24-13-8-11(9-14(25-2)15(13)26-3)17(23)21-18-20-16(22-27-18)10-4-6-12(19)7-5-10/h4-9H,1-3H3,(H,20,21,22,23) |
InChI Key |
BJFAYNGKPNXULZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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